molecular formula C17H23FN2O3 B2584738 (R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate CAS No. 1286208-02-3

(R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate

Cat. No.: B2584738
CAS No.: 1286208-02-3
M. Wt: 322.38
InChI Key: CYWVVLRQOHLABO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorobenzamido group and the tert-butyl ester moiety imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds.

Scientific Research Applications

®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.

    Introduction of the fluorobenzamido group: This step involves the reaction of the piperidine derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the tert-butyl ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-chlorobenzamido)piperidine-1-carboxylate
  • tert-Butyl 3-(2-bromobenzamido)piperidine-1-carboxylate
  • tert-Butyl 3-(2-methylbenzamido)piperidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate is unique due to the presence of the fluorine atom in the benzamido group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its metabolic stability and bioavailability. This makes the compound particularly valuable in drug design and development.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-6-7-12(11-20)19-15(21)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWVVLRQOHLABO-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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